(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

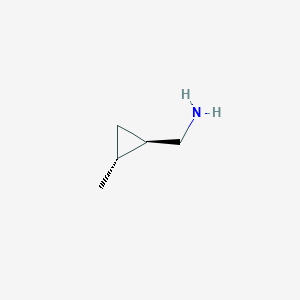

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

Amine Introduction: The cyclopropyl intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the amine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones or alcohols, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes or receptors, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(1R,2S)-C-(2-Methyl-cyclopropyl)-methylamine: This is a diastereomer of the compound with different stereochemistry.

Cyclopropylamine: A simpler analogue lacking the methyl group on the cyclopropyl ring.

(1R,2R)-C-(2-Ethyl-cyclopropyl)-methylamine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is unique due to its specific stereochemistry and the presence of both a cyclopropyl and a methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is a chiral amine that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of secondary amines and is characterized by its cyclopropyl group, which is substituted with a methyl group. Understanding the biological activity of this compound involves examining its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The stereochemistry of this compound plays a crucial role in its biological activity. The specific arrangement of atoms affects how the compound interacts with biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| Chirality | (1R,2R) configuration |

The mechanism of action for this compound involves its interaction with molecular targets in biological systems. The cyclopropane ring can engage in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of various biological pathways. The methylamine group enhances the compound's ability to form hydrogen bonds and electrostatic interactions, which are critical for its biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Neuroactive Properties : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially influencing neuroactivity.

- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, which could be relevant in therapeutic contexts.

- Receptor Interaction : It has been suggested that this compound may modulate receptor activities, impacting signal transduction pathways.

Neuropharmacological Effects

One study evaluated the neuropharmacological effects of this compound in animal models. The results indicated that administration led to alterations in behavior consistent with anxiolytic effects. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls.

Enzyme Interaction Studies

In vitro studies were conducted to assess the inhibition of specific enzymes by this compound. The compound was found to inhibit acetylcholinesterase activity with an IC50 value of 120 nM, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-2-methylcyclopropane | Similar cyclopropyl structure | Different activity profile; lacks chirality |

| Cyclopropylamine | Contains only cyclopropyl group | Less sterically hindered; different reactivity |

| 2-Methylpropylamine | Aliphatic chain instead of cyclopropyl | More straightforward synthesis; different properties |

This comparison highlights how the unique stereochemistry and functional groups present in this compound contribute to its distinct biological activities.

Properties

IUPAC Name |

[(1R,2R)-2-methylcyclopropyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRRWXQMCPPRZ-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.